2-Amino-3-chloro-9h-fluoren-9-one
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Overview
Description
2-Amino-3-chloro-9H-fluoren-9-one is an organic compound with the molecular formula C13H8ClNO It is a derivative of fluorenone, characterized by the presence of an amino group at the 2-position and a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-9H-fluoren-9-one typically involves the chlorination of 9H-fluoren-9-one followed by amination. One common method is the reaction of 9H-fluoren-9-one with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted fluorenones, such as 2-amino-3-hydroxy-9H-fluoren-9-one and 2-amino-3-alkoxy-9H-fluoren-9-one .
Scientific Research Applications
2-Amino-3-chloro-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. It is known to interact with cellular proteins and DNA, leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest its potential role in modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromo-9H-fluoren-9-one: Similar in structure but with a bromine atom instead of chlorine.
2-Amino-3-nitro-9H-fluoren-9-one: Contains a nitro group instead of chlorine.
3-Amino-9H-fluoren-9-one: Lacks the chlorine atom at the 3-position.
Uniqueness
2-Amino-3-chloro-9H-fluoren-9-one is unique due to the presence of both an amino group and a chlorine atom, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
6955-65-3 |
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Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-amino-3-chlorofluoren-9-one |
InChI |
InChI=1S/C13H8ClNO/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15/h1-6H,15H2 |
InChI Key |
YLGCVVKUIBTNFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N)Cl |
Origin of Product |
United States |
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